molecular formula C6H10F2O2 B2886337 (5,5-Difluorooxan-2-yl)methanol CAS No. 1823910-57-1

(5,5-Difluorooxan-2-yl)methanol

Cat. No. B2886337
CAS RN: 1823910-57-1
M. Wt: 152.141
InChI Key: GTVDPLDACTYTLM-UHFFFAOYSA-N
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Description

“(5,5-Difluorooxan-2-yl)methanol” is a chemical compound with the molecular formula C6H10F2O2 and a molecular weight of 152.14 . It is used in various scientific research fields, including drug discovery, organic synthesis, and material science.


Molecular Structure Analysis

The molecular structure of “(5,5-Difluorooxan-2-yl)methanol” can be represented by the InChI code 1S/C6H10F2O2/c7-6(8)2-1-5(3-9)10-4-6/h5,9H,1-4H2 . This indicates that the molecule consists of six carbon atoms, ten hydrogen atoms, two fluorine atoms, and two oxygen atoms .

Scientific Research Applications

Catalytic Applications and Biomass Conversion

Research on heterogeneously catalyzed condensations of glycerol to cyclic acetals highlights the potential of glycerol, a renewable material, in forming mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols under various conditions. These compounds serve as novel platform chemicals, with [1,3]dioxan-5-ols being particularly interesting as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).

Methanol Dehydrogenases and Rare-Earth Elements

The study on PQQ-dependent methanol dehydrogenases reveals the role of rare-earth elements in enhancing catalytic efficiency. These enzymes, crucial for methanol utilization in methylotrophic bacteria and methanotrophs, show a distinct advantage when incorporating rare-earth elements instead of calcium, potentially offering superior catalysis for methanol to formate conversion (Keltjens, Pol, Reimann, & Camp, 2014).

Methanol to Olefins (MTO) and Industrial Applications

The methanol-to-olefins (MTO) reaction has significant industrial relevance, demonstrated by the development of MTO technology and the construction of the world’s first coal to olefin plant. This process encompasses the transformation of methanol into key olefins, highlighting the critical role of methanol in industrial applications and the challenges in process development and catalyst improvement (Tian, Wei, Ye, & Liu, 2015).

Solvent Effects on Biomass-Derived Furans Conversion

Investigations into upgrading biomass-derived furans in different solvents emphasize methanol's role in selectively converting 5-hydroxymethylfurfural (HMF) and furfuryl alcohol (FA) into valuable chemicals, contrasting the polymerization dominant in water. This finding underlines methanol's utility as a solvent in catalytic conversions (Hu, Westerhof, Wu, Dong, & Li, 2015).

properties

IUPAC Name

(5,5-difluorooxan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c7-6(8)2-1-5(3-9)10-4-6/h5,9H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVDPLDACTYTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,5-Difluorooxan-2-yl)methanol

CAS RN

1823910-57-1
Record name (5,5-difluorooxan-2-yl)methanol
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